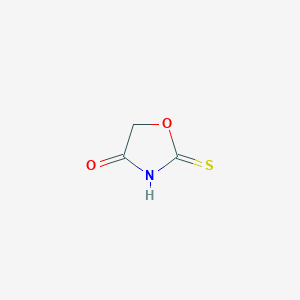
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline
説明
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline (DBDCTQ) is a heterocyclic compound with a molecular formula of C8H4Br2Cl2N. It is a highly reactive compound with a wide range of applications in scientific research. DBDCTQ is a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.
科学的研究の応用
Synthesis and Crystal Structure of Novel N-Acyl-N′-Dichloroacetyl-6,7-Dichloro-1,2,3,4-Tetrahydroquinoxalines Derivatives
- Key Findings : Developed a two-step sequence for synthesizing disubstituted 6,7-dichloro-1,2,3,4-tetrahydroquinoxalines without blocking reactive centers. The structures were characterized using IR, 1H NMR, 13C NMR, elemental analysis, and X-ray crystallography (Fu et al., 2015).
Synthesis of 2,3-Dioxo-1,2,3,4-Tetrahydroquinoxalines
- Key Findings : Developed a method for synthesizing substituted 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines. Used tin(II) chloride as a reducing agent, which introduced a chlorine atom ortho to the NHC(O) fragment of the heterocycle (Vlaskina & Perevalov, 2006).
Green Synthesis of Quinoxaline Derivatives
- Key Findings : Synthesized 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide derivatives. Emphasized efficient and environmentally friendly methodology, as the work-up stage was carried out in water (Festus & Craig, 2021).
Bioactivity and Chemical Properties
Facile Synthesis and Bioactivity of N,N′-Disubstituted-1,2,3,4-Tetrahydroquinoxalines
- Key Findings : Explored the synthesis and bioactivity of novel N,N'-disubstituted-1,2,3,4-tetrahydroquinoxalines. The compounds were shown to protect maize against injury caused by acetochlor (Fu et al., 2017).
Antimicrobial Activity of Sulfonylquinoxaline Derivatives
- Key Findings : Synthesized new sulfonylquinoxaline derivatives and evaluated their antibacterial and antifungal activities. Compounds showed good to moderate activity against tested Gram-positive, Gram-negative bacteria, and fungi (Ammar et al., 2020).
Neuropharmacological Activity of Quinoxalinone Derivatives
- Key Findings : Investigated neuropharmacological effects of quinoxalinone derivatives in mice and rats. Found various dose-dependent CNS depressant activities and anxiolytic effects (Olayiwola et al., 2007).
特性
IUPAC Name |
2,3-dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2Cl2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2,7-8,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOASEPGDQTBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(C(N2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693357 | |
| Record name | 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
239095-84-2 | |
| Record name | 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B3050065.png)









